molecular formula C6H6O3S B1344300 5-(Hydroxymethyl)thiophene-2-carboxylic acid CAS No. 14282-64-5

5-(Hydroxymethyl)thiophene-2-carboxylic acid

Cat. No.: B1344300
CAS No.: 14282-64-5
M. Wt: 158.18 g/mol
InChI Key: GXXSPHXNQIGROW-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a hydroxymethyl group (-CH2OH) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-(Hydroxymethyl)thiophene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method includes the use of thiophene-2-carboxylic acid as a starting material, which undergoes formylation followed by reduction to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products Formed

    Oxidation: 5-(Carboxymethyl)thiophene-2-carboxylic acid.

    Reduction: 5-(Hydroxymethyl)thiophene-2-methanol, 5-(Hydroxymethyl)thiophene-2-aldehyde.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

5-(Hydroxymethyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.

    5-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and properties.

    5-(Hydroxymethyl)furan-2-carboxylic acid: Similar structure but with an oxygen atom in the ring instead of sulfur, leading to different chemical behavior.

Uniqueness

5-(Hydroxymethyl)thiophene-2-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid functional groups on the thiophene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications, distinguishing it from other thiophene derivatives.

Properties

IUPAC Name

5-(hydroxymethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXSPHXNQIGROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627344
Record name 5-(Hydroxymethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14282-64-5
Record name 5-(Hydroxymethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)thiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Sodium borohydride (218 mg, 5.76 mmol) was added to a solution of commercially available 5-formyl-2-thiophenecarboxylic acid (599 mg, 3.84 mmol) in methanol (19 mL), and the mixture was stiffed under nitrogen atmosphere at room temperature for 4 hours and 30 minutes. Acetone was added to the reaction mixture, and the mixture was concentrated under vacuum. 2 M hydrochloric acid and ethyl acetate were added to the residue for partition, and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under vacuum and the precipitate was washed with diethyl ether and n-hexane to obtain the title compound (529 mg, 87%).
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
599 mg
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

To a solution of 5-formylthiophene-2-carboxylic acid (2.000 g, 12.81 mmol) in tetrahydrofuran (25 ml) was added water (2.5 ml). Sodium borohydride (1.453 g, 38.42 mmol) was added by small portions, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was adjusted to pH about 8 by adding a small amount of 1M hydrochloric acid, and washed with ethyl acetate. The aqueous layer was adjusted to pH 2-2.5 by adding concentrated hydrochloric acid, and saturated with sodium chloride. The mixture was extracted 3 times with ethyl acetate. The combined organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated to dryness to give 5-(hydroxymethyl)thiophene-2-carboxylic acid (1.430 g, yield 70.6%) as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.453 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Hydroxymethyl)thiophene-2-carboxylic acid
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Reactant of Route 4
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Reactant of Route 5
5-(Hydroxymethyl)thiophene-2-carboxylic acid
Reactant of Route 6
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